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Compound of Interest

Compound Name: McN3716

Cat. No.: B1662733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of McN-3716 with other prominent Carnitine

Palmitoyltransferase 1 (CPT1) inhibitors. The information presented herein is intended for an

audience with a background in biochemistry, pharmacology, and drug development. We will

delve into the quantitative performance, mechanisms of action, and experimental protocols

related to these inhibitors, providing a comprehensive resource for researchers in metabolic

diseases and oncology.

Introduction to CPT1 Inhibition
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism,

functioning as the rate-limiting step for the entry of long-chain fatty acids into the mitochondria

for β-oxidation. By inhibiting CPT1, it is possible to shift cellular energy metabolism from fatty

acid oxidation towards glucose utilization. This mechanism holds therapeutic potential for

various conditions, including metabolic disorders like type 2 diabetes and certain types of

cancer that are heavily reliant on fatty acid oxidation for their proliferation and survival.

Overview of McN-3716 and Other CPT1 Inhibitors
McN-3716 (methyl 2-tetradecylglycidate) is recognized as a potent, orally effective

hypoglycemic agent that functions as a specific inhibitor of fatty acid oxidation.[1] It operates

through the Randle cycle, promoting glucose utilization by restricting the availability of fatty
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acids as an energy source.[1] For a comprehensive understanding, this guide will compare

McN-3716 with other well-characterized CPT1 inhibitors: Etomoxir, Perhexiline, and ST1326.

Quantitative Comparison of CPT1 Inhibitors
The following table summarizes the available quantitative data for McN-3716 and other

selected CPT1 inhibitors. It is important to note that McN-3716 is a prodrug that is converted to

its active form, 2-tetradecylglycidyl coenzyme A (TDGA-CoA), within the cell.

Inhibitor Active Form
Target
Isoform(s)

Potency
(Ki/IC50)

Mechanism
of Inhibition

Reference

McN-3716 TDGA-CoA CPT1A Ki: ~0.27 µM

Irreversible,

active site-

directed

[2]

Etomoxir
Etomoxiryl-

CoA

CPT1A,

CPT1B

IC50: Varies

(nM to low

µM range)

Irreversible

Perhexiline Perhexiline CPT1, CPT2

IC50: 77 µM

(rat

myocardium

CPT-1)

Reversible

ST1326 ST1326 CPT1A Not specified Reversible

Detailed Inhibitor Profiles
McN-3716
McN-3716 is a prodrug that, once inside the cell, is converted to its active form, 2-

tetradecylglycidyl coenzyme A (TDGA-CoA). TDGA-CoA acts as a potent and irreversible

inhibitor of CPT1A by binding to the active site of the enzyme.[2] This irreversible inhibition

leads to a sustained reduction in fatty acid oxidation.

Etomoxir

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/692381/
https://pubmed.ncbi.nlm.nih.gov/6547720/
https://pubmed.ncbi.nlm.nih.gov/6547720/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Etomoxir is another well-studied irreversible inhibitor of CPT1. Similar to McN-3716, it requires

conversion to its coenzyme A thioester, etomoxiryl-CoA, to exert its inhibitory effect. Etomoxir

has been shown to inhibit both the liver (CPT1A) and muscle (CPT1B) isoforms of the enzyme.

Perhexiline
Perhexiline is a reversible inhibitor of CPT1 and also exhibits inhibitory activity against CPT2.

Its dual inhibitory action and reversible nature differentiate it from McN-3716 and Etomoxir.

ST1326
ST1326 is a reversible and selective inhibitor of the liver isoform of CPT1 (CPT1A). Its

reversibility may offer a different therapeutic window and safety profile compared to irreversible

inhibitors.

Signaling Pathways and Experimental Workflows
To visualize the context of CPT1 inhibition and the methodologies used to assess it, the

following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

